molecular formula C6H7BrOS B8628844 3-(2-Bromoethoxy)thiophene

3-(2-Bromoethoxy)thiophene

Cat. No.: B8628844
M. Wt: 207.09 g/mol
InChI Key: ALSSUPAAWXPLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromoethoxy)thiophene is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their unique electronic, optical, and redox properties, making them valuable in various fields such as materials science, pharmaceuticals, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethoxy)thiophene typically involves the bromination of ethoxythiophene. One common method is the bromination of 3-ethoxythiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethoxy)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Polymerization Reactions: The compound can undergo polymerization to form polythiophenes, which are valuable in organic electronics.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Polymerization: Catalysts like iron(III) chloride in chloroform or dichloromethane.

Major Products:

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Oxidation: Thiophene sulfoxides or sulfones.

    Polymerization: Polythiophenes with enhanced electronic properties.

Scientific Research Applications

3-(2-Bromoethoxy)thiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-(2-Bromoethoxy)thiophene depends on its specific application:

    In Polymerization: The bromine atom acts as a leaving group, facilitating the formation of polythiophene chains through a series of coupling reactions.

    In Biological Systems: The compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Bromo-3-hexylthiophene: Another brominated thiophene derivative used in organic electronics.

    2-Bromo-3-methoxythiophene: Similar in structure but with a methoxy group instead of an ethoxy group.

Uniqueness: Its ability to undergo diverse chemical reactions and form functional materials makes it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C6H7BrOS

Molecular Weight

207.09 g/mol

IUPAC Name

3-(2-bromoethoxy)thiophene

InChI

InChI=1S/C6H7BrOS/c7-2-3-8-6-1-4-9-5-6/h1,4-5H,2-3H2

InChI Key

ALSSUPAAWXPLMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1OCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.00 g of 3-methoxythiophene (Aldrich) was solubilized with 11.00 g of 2-bromoethanol in 20 mL of toluene, then 2.00 g of NaHSO4 was added in one portion. The mixture was heated and methanol was distilled off. The solution was cooled and washed with water and diethylether. The organic phase was dried with magnesium sulfate. After evaporation, a brown liquid was obtained which was purified by column chromatography on silica gel using a mixture of CCl4 and CHCl3 (9:1) as the eluent. An oil was recovered which was further purified by recrystallization in methanol. White crystals were then obtained with a yield of 67%. M.P.=46° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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